Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 5 and an ethyl carboxylate group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its versatility in derivatization for biological applications .
The compound is typically synthesized via condensation reactions. For example, reacting 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux conditions yields pyrazolo[1,5-a]pyrimidine derivatives, with regioselectivity influenced by reaction conditions . X-ray crystallography confirms the planar fused-ring system, with minor deviations (<0.004 Å) in the pyrimidine and pyrazole rings. The ethyl carboxylate group adopts a conformation stabilized by intramolecular hydrogen bonding (C–H···O interactions) and π-π stacking (centroid distance: 3.426 Å) .
Properties
IUPAC Name |
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRBTWPKRHQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Bifunctional Reagents
Method Overview:
A common approach involves condensing 5-aminopyrazoles with bifunctional reagents such as β-ketoesters or 1,3-diketones in the presence of acid catalysts. This method facilitates the formation of fused heterocyclic systems, specifically pyrazolopyrimidines, through cyclization and subsequent aromatization or partial reduction steps.
- Solvent: Acetic acid (AcOH) or ethanol (EtOH)
- Catalyst: Concentrated sulfuric acid (H₂SO₄) or other mineral acids
- Temperature: Ambient to reflux conditions
- Duration: Typically 4–8 hours, depending on the substrate reactivity
Example Procedure:
In a typical synthesis, a pyrazole derivative with amino functionality (e.g., 5-amino-3-arylpyrazoles) is dissolved in acetic acid. A β-ketoester such as ethyl acetoacetate or ethyl 2-cyanoacetate is added along with a catalytic amount of concentrated sulfuric acid. The mixture is stirred at room temperature or heated mildly until completion, monitored via thin-layer chromatography (TLC). The product precipitates upon cooling, is filtered, washed, and recrystallized from ethanol.
Pyrazole derivative + β-ketoester → Cyclization under acidic conditions → Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Condensation of 1,3-Diketones with 5-Aminopyrazoles
Method Overview:
This approach involves the condensation of 1,3-diketones (e.g., pentane-2,4-dione) with 5-aminopyrazoles. The process proceeds via initial formation of an intermediate enamine or imine, followed by intramolecular cyclization to form the fused heterocycle.
- Solvent: Acetic acid or ethanol
- Catalyst: Catalytic sulfuric acid or other acids
- Temperature: Room temperature to reflux
- Reaction Time: 4–8 hours
Experimental Data:
For example, the synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidines (which are precursors or analogs to the target compound) has been achieved with yields ranging from 87% to 95%, under mild conditions, emphasizing the efficiency of this method.
Use of β-Ketoesters in Condensation Reactions
Method Overview:
Ethyl 2-cyanoacetate and other β-ketoesters serve as key building blocks for constructing the pyrazolopyrimidine core. These reagents undergo condensation with amino-substituted pyrazoles, followed by cyclization and dehydration steps to yield the desired carboxylate derivatives.
- Solvent: Acetic acid or methanol
- Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid
- Temperature: Ambient to reflux
- Duration: 4–6 hours
Research Findings:
Marjani et al. (2015) demonstrated that condensation of 5-amino-3-arylpyrazoles with ethyl 2-cyanoacetate under acidic conditions yields high purity pyrazolopyrimidine derivatives efficiently.
Generalized Reaction Pathway and Mechanism
The formation of this compound generally proceeds via a multi-step mechanism involving:
- Initial nucleophilic attack of the amino group on the electrophilic carbon of the β-ketoester or diketone
- Cyclization to form the fused heterocycle
- Aromatization or tautomerization to stabilize the structure
Aminopyrazole + β-ketoester → Intermediate adduct → Cyclization → Dehydration → Final heterocycle
Data Summary Table
| Preparation Method | Starting Materials | Catalysts & Solvents | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with β-ketoesters | 5-Aminopyrazoles + Ethyl acetoacetate | H₂SO₄ / AcOH | 4–8 hours | 87–95 | Efficient, high yield, mild conditions |
| Condensation with 1,3-Diketones | 5-Aminopyrazoles + Pentane-2,4-dione | H₂SO₄ / EtOH | 4–8 hours | 87–95 | Suitable for diverse substituents |
| Use of β-Ketoesters | 5-Aminopyrazoles + Ethyl 2-cyanoacetate | H₂SO₄ / AcOH | 4–6 hours | 90–94 | High purity products |
Chemical Reactions Analysis
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been studied for its potential as an anticancer agent. The compound's structure allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation.
Case Study:
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results in inhibiting tumor growth in vitro and in vivo models. The derivatives were found to inhibit specific kinases involved in cancer progression, showcasing the potential of this compound as a lead compound for further development in anticancer therapies .
1.2 Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Pyrazolo[1,5-a]pyrimidines are known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play crucial roles in various cellular processes.
Case Study:
In a recent study, this compound was shown to inhibit CDK2 activity effectively, leading to cell cycle arrest in cancer cells. This mechanism highlights its potential therapeutic application in treating cancers characterized by dysregulated CDK activity .
Synthesis and Functionalization
2.1 Synthetic Methodologies
this compound serves as an important building block in synthetic organic chemistry. Various methodologies have been developed for its synthesis and functionalization.
Table 1: Synthetic Routes for this compound
| Methodology | Description | Yield (%) |
|---|---|---|
| Microwave-Assisted Synthesis | A one-pot reaction involving β-enaminones and NH-5-aminopyrazoles leading to high yields of substituted pyrazolo[1,5-a]pyrimidines | 85-97 |
| Regioselective Halogenation | Utilization of N-halosuccinimides for regioselective halogenation at the C-3 position | 89-96 |
These synthetic strategies not only enhance the yield but also allow for the introduction of various functional groups that can modify the biological activity of the resulting compounds.
Material Science Applications
Beyond medicinal chemistry, this compound has found applications in materials science due to its photophysical properties.
3.1 Fluorophores and Dyes
Pyrazolo[1,5-a]pyrimidines are used as fluorophores due to their ability to absorb light and emit fluorescence. This property is particularly useful in developing dyes for biological imaging and sensing applications.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances the fluorescence properties of the material, making it suitable for applications in bio-imaging and environmental sensing .
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., COOEt) at position 7 enhance stability but reduce nucleophilic substitution reactivity compared to chloro-substituted analogs (e.g., Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 956076-74-7) .
- Synthetic Efficiency : Buchwald–Hartwig reactions (e.g., for compound 13 in ) achieve moderate yields (47%), while optimized procedures using tetraethylammonium chloride increase yields to 89% .
Pharmacological and Physicochemical Comparisons
Key Observations:
- Lipophilicity : Introduction of difluoromethyl (CF₂H) or morpholine groups increases LogP, reducing aqueous solubility but improving membrane permeability .
- Metabolic Stability: Ethyl carboxylate derivatives exhibit shorter half-lives (t₁/₂: 28–45 min) compared to non-ester analogs (t₁/₂: >120 min) due to esterase-mediated hydrolysis .
Biological Activity
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate (EDMP) is a heterocyclic compound with a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
EDMP can be synthesized through the cyclization of 2,5-dimethylpyrazole with ethyl cyanoacetate in the presence of a base. The resulting compound exhibits a variety of chemical reactions including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and enhance its therapeutic potential .
1. Antimicrobial Activity
Recent studies have demonstrated that EDMP exhibits significant antimicrobial properties. In vitro assays indicated its effectiveness against several bacterial strains, showcasing its potential as an antibacterial agent. The compound's structure allows it to interfere with bacterial quorum sensing, thereby inhibiting biofilm formation .
Table 1: Antimicrobial Activity of EDMP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
EDMP has shown promising results in anticancer studies. It has been tested against various cancer cell lines, demonstrating cytotoxic effects particularly in breast cancer models. The compound's mechanism involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, EDMP exhibited significant cytotoxicity with IC50 values of 15 µM and 10 µM respectively. The combination of EDMP with doxorubicin resulted in a synergistic effect, enhancing the overall efficacy against these cancer cells .
Table 2: Cytotoxicity of EDMP on Cancer Cell Lines
| Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|
| MCF-7 | 15 | Yes |
| MDA-MB-231 | 10 | Yes |
3. Anti-inflammatory Properties
The anti-inflammatory potential of EDMP has also been explored. In vivo studies have indicated that it can significantly reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activity of EDMP is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites or allosteric sites on target proteins. This interaction disrupts normal enzymatic functions, leading to reduced cellular proliferation in cancer cells and decreased virulence in bacteria .
Comparison with Related Compounds
EDMP is part of a larger family of pyrazolo[1,5-a]pyrimidine derivatives that share similar core structures but differ in their substituents and biological profiles. For instance:
- Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate : Exhibits different anticancer properties.
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid : Shows enhanced anti-inflammatory activity.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound (EDMP) | Moderate | High | Moderate |
| Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Low | Moderate | Low |
| 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | High | Low | High |
Q & A
Q. What are the established synthetic routes for Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate?
The compound is typically synthesized via condensation reactions. A common method involves reacting 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via column chromatography and recrystallization (e.g., cyclohexane) . For example, Hori’s method uses 3-amino-5-methylpyrazole and ethyl acetoacetate in acetic acid to yield the target product, with regioselectivity confirmed by NOE experiments . Alternative routes include cyclization of precursors like 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate, validated by ¹³C NMR spectroscopy .
Q. How is the structure of this compound confirmed after synthesis?
Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and X-ray crystallography . For instance, NOE difference experiments distinguish between isomers by analyzing proximity of protons (e.g., methyl and 6-H protons in pyrimidine rings) . X-ray studies reveal planar fused-ring systems (pyrazole and pyrimidine) with dihedral angles <1.5° between rings and intermolecular interactions (C–H···O hydrogen bonds, π–π stacking) stabilizing the crystal lattice . Elemental analysis (C, H, N) and HRMS further validate purity and molecular composition .
Q. What common derivatives are synthesized from this compound?
Derivatives include:
- Bioactive analogs : Substitution at position 7 with groups like trifluoromethyl, aryl, or aminocarboxamides to target receptors (e.g., CRF1, benzodiazepine receptors) .
- Functionalized intermediates : 7-Chloro or 7-hydroxy derivatives via reactions with POCl₃ or hydrolysis .
- Radiolabeled probes : Fluorine-18 labeled analogs for PET imaging of neurological targets .
Advanced Research Questions
Q. How to address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?
Regioselectivity is influenced by reaction conditions and precursor substituents. For example:
- Solvent effects : Acetic acid promotes formation of 2,5-dimethyl isomers over 2,7-dimethyl isomers due to stabilization of intermediates .
- NOE experiments : Critical for distinguishing isomers. In Hori’s reaction, NOE confirmed proximity between the methyl group and 6-H proton, ruling out alternative regioisomers .
- Reinvestigation of ambiguous products : ¹³C NMR resolved structural misassignments (e.g., correcting pyrazolo-diazepine vs. pyrazolo-pyrimidine products) .
Q. What strategies optimize the synthesis of bioactive derivatives targeting neurological receptors?
- CRF1 antagonists : Introduce lipophilic groups (e.g., trifluoromethyl, dichlorophenyl) at position 3 or 7 to enhance blood-brain barrier penetration. For example, MPZP (a CRF1 antagonist) incorporates bis-methoxyethylamine and methylphenyl groups .
- Benzodiazepine receptor ligands : Functionalize position 7 with dimethylaminovinyl or aryl groups, followed by cyclization with ammonium acetate to form pyrido-pyrimidine derivatives .
- Radiolabeling : Use [¹¹C] or [¹⁸F] isotopes for PET tracers. For instance, [¹¹C]DPA-713 targets peripheral benzodiazepine receptors .
Q. How to resolve contradictions in structural assignments of reaction products?
- Combined spectroscopic techniques : ¹H-¹³C HMBC correlations identify long-range couplings, while NOESY/ROESY maps spatial relationships between protons .
- Independent synthesis : Validate ambiguous structures by alternative synthetic routes. For example, re-synthesizing ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate via cyclization of 6-acetyl-3-cyanopyrazolo intermediates confirmed its structure .
- X-ray crystallography : Resolve π-stacking and hydrogen-bonding patterns to confirm intermolecular interactions and packing .
Q. What methods analyze the compound’s role in enzyme inhibition or receptor binding?
- Enzymatic assays : Measure inhibition of FAAH (fatty acid amide hydrolase) or HMG-CoA reductase using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-PK11195 for benzodiazepine receptors) quantify affinity .
- Molecular docking : Predict binding modes using CRF1 or COX-2 crystal structures to guide derivative design .
Methodological Notes
- Purification : Use silica gel chromatography (petroleum ether/ethyl acetate) for intermediates and recrystallization (cyclohexane, DMF) for final products .
- Analytical standards : Compare experimental HRMS, NMR, and elemental analysis with calculated values to ensure accuracy .
- Safety : Handle halogenated derivatives (e.g., 7-chloro analogs) in fume hoods due to toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
